N-(trifluoromethyl)piperidin-4-amine
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Overview
Description
N-(trifluoromethyl)piperidin-4-amine is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(trifluoromethyl)piperidin-4-amine typically involves the introduction of the trifluoromethyl group into the piperidine ring. One common method is the reductive amination of 4-piperidone with trifluoromethylamine under reducing conditions. This reaction can be catalyzed by various reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(trifluoromethyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and various substituted piperidines .
Scientific Research Applications
N-(trifluoromethyl)piperidin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(trifluoromethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This can lead to various biological effects, including inhibition of enzyme activity and modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(trifluoromethyl)pyridin-4-amine
- 1-methyl-N-(4-(trifluoromethyl)benzyl)piperidin-4-amine
- 2-(trifluoromethyl)pyridin-4-amine
Uniqueness
N-(trifluoromethyl)piperidin-4-amine is unique due to its combination of a piperidine ring with a trifluoromethyl group and an amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H11F3N2 |
---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
N-(trifluoromethyl)piperidin-4-amine |
InChI |
InChI=1S/C6H11F3N2/c7-6(8,9)11-5-1-3-10-4-2-5/h5,10-11H,1-4H2 |
InChI Key |
UIVUWXCONIZRPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NC(F)(F)F |
Origin of Product |
United States |
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